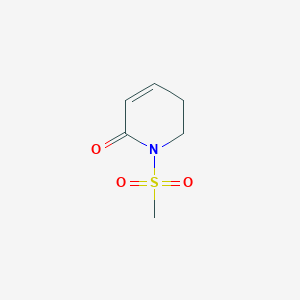
1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one is a chemical compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a methylsulfonyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one typically involves the reaction of appropriate pyridine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic benefits .
Comparison with Similar Compounds
- 1-(Methylsulfonyl)pyridin-2(1H)-one
- 1-(Methylsulfonyl)-3,4-dihydropyridin-2(1H)-one
- 1-(Methylsulfonyl)-5,6-dihydro-4H-pyridin-2-one
Uniqueness: 1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one stands out due to its specific structural features and the presence of the methylsulfonyl group, which imparts unique chemical reactivity and potential biological activities. Its distinct properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9NO3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
1-methylsulfonyl-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C6H9NO3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2,4H,3,5H2,1H3 |
InChI Key |
MQRVGOLPHZBGGG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
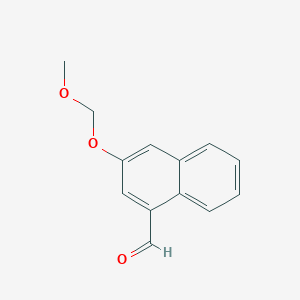

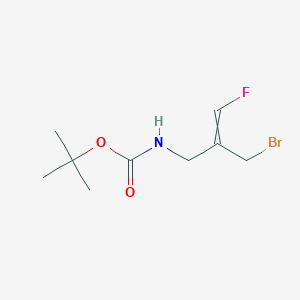


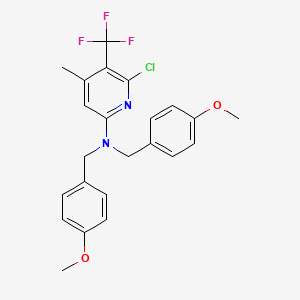
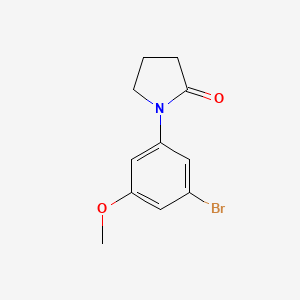
![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)

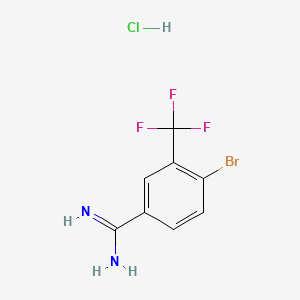


![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
